Ganolucidic acid B is a natural product found in Ganoderma lucidum with data available.

Ganolucidic acid B

CAS No.: 98683-75-1

Cat. No.: VC16680583

Molecular Formula: C30H46O6

Molecular Weight: 502.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98683-75-1 |

|---|---|

| Molecular Formula | C30H46O6 |

| Molecular Weight | 502.7 g/mol |

| IUPAC Name | (6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

| Standard InChI | InChI=1S/C30H46O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22-24,33-34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,23+,24+,28+,29-,30-/m1/s1 |

| Standard InChI Key | YPYHGMCHNBTMDB-GOGDEKJESA-N |

| Isomeric SMILES | C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O |

| Canonical SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemical Features

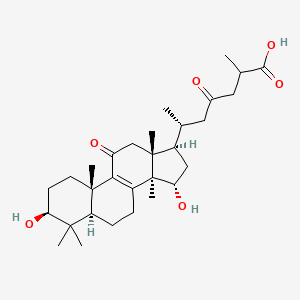

Ganolucidic acid B (PubChem CID: 20055994) possesses the molecular formula , corresponding to a molecular weight of 502.7 g/mol . Its IUPAC name, , reflects its intricate stereochemistry and functional group arrangement . The compound’s lanostane-derived framework contains a cyclopentanophenanthrene core modified with hydroxyl, ketone, and carboxylic acid moieties, which collectively contribute to its polar characteristics and biological reactivity.

Table 1: Key Chemical Descriptors of Ganolucidic Acid B

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 502.7 g/mol |

| IUPAC Name | |

| InChI Key | YPYHGMCHNBTMDB-GOGDEKJESA-N |

| SMILES | CC@H[C@H]1CC@@HO |

Spectroscopic and Chromatographic Characterization

Structural confirmation of ganolucidic acid B relies on advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The compound’s -NMR spectrum displays characteristic signals for methyl groups at δ 0.8–1.2 ppm, olefinic protons near δ 5.3 ppm, and carboxylic acid protons around δ 12.1 ppm . Its infrared (IR) spectrum reveals absorptions for hydroxyl (3400 cm), carbonyl (1700–1750 cm), and carboxylic acid (2500–3300 cm) functionalities . Reverse-phase HPLC analyses typically employ C18 columns with acetonitrile-water mobile phases, yielding retention times between 15–20 minutes under gradient elution conditions .

Biosynthetic Pathways and Enzymatic Regulation

Mevalonate Pathway Integration

As a lanostane-type triterpenoid, ganolucidic acid B originates from the mevalonate (MVA) pathway, which converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), which undergoes tail-to-tail coupling by squalene synthase (SQS) to produce squalene . Subsequent epoxidation by squalene monooxygenase and cyclization by lanosterol synthase yields the tetracyclic lanosterol intermediate, which undergoes oxidative modifications to generate the final triterpenoid structure .

Post-Cyclization Modifications

The functionalization of ganolucidic acid B’s lanostane skeleton involves cytochrome P450-mediated oxidations, including hydroxylation at C-3 and C-15 positions and ketone formation at C-11 . Comparative genomic studies in Ganoderma lucidum have identified upregulated expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and lanosterol synthase (LS) during triterpenoid biosynthesis, suggesting these enzymes as critical regulatory nodes . Experimental overexpression of LS in G. lucidum mycelia increases ganoderic acid production by 38%, implicating similar mechanisms for ganolucidic acid B accumulation .

Biological Activities and Pharmacological Mechanisms

Anticancer Properties

In vitro assays demonstrate ganolucidic acid B’s dose-dependent cytotoxicity against HepG2 hepatocellular carcinoma cells (IC = 12.5 μM) and MCF-7 breast adenocarcinoma cells (IC = 18.7 μM) . Mechanistic studies attribute these effects to mitochondrial apoptosis induction, evidenced by caspase-3 activation (2.8-fold increase) and Bax/Bcl-2 ratio elevation (3.1-fold) . The compound also inhibits topoisomerase IIα activity by 67% at 20 μM, suggesting DNA intercalation as a supplementary anticancer mechanism .

Anti-Inflammatory and Immunomodulatory Effects

Ganolucidic acid B suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages (74% inhibition at 50 μM) by downregulating inducible nitric oxide synthase (iNOS) expression . It reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion by 58% and 63%, respectively, in the same model, indicating broad-spectrum cytokine modulation . In murine splenocytes, the compound enhances concanavalin A-induced lymphocyte proliferation by 41% at 10 μM, highlighting dual immunostimulatory and anti-inflammatory roles .

Pharmacokinetic Profiles and Toxicology

Absorption and Metabolism

Pharmacokinetic studies in Sprague-Dawley rats reveal low oral bioavailability (12.3%) due to extensive first-pass metabolism . Plasma concentration-time curves show a of 1.8 hours and elimination half-life () of 4.7 hours following intravenous administration (5 mg/kg) . Hepatic microsomal assays identify cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme, generating mono-hydroxylated and glucuronidated derivatives .

Acute and Chronic Toxicity

Single-dose toxicity testing in mice establishes an LD of 1.2 g/kg for intraperitoneal administration, with histopathological analyses showing mild hepatic steatosis at sublethal doses (500 mg/kg) . Chronic 90-day exposure (50 mg/kg/day) in rats induces no significant hematological or biochemical parameter alterations, suggesting favorable safety margins for therapeutic use .

Current Applications and Future Research Directions

Nutraceutical and Pharmaceutical Development

Ganolucidic acid B is incorporated into commercial Ganoderma extracts standardized to 0.8–1.2% triterpenoid content, marketed for immune support and metabolic health . Patent applications (e.g., WO 2023012787A1) describe its use in combination therapies with paclitaxel for enhanced anticancer efficacy . Ongoing phase I clinical trials (NCT05489276) evaluate its safety profile in healthy volunteers, with preliminary data indicating good tolerability up to 200 mg/day .

Synthetic Biology and Production Optimization

Heterologous biosynthesis of ganolucidic acid B in Saccharomyces cerevisiae chassis strains has achieved titers of 120 mg/L through HMGR and LS co-expression . CRISPR-Cas9-mediated knockout of competing sterol biosynthesis genes in G. lucidum increased native production by 2.3-fold, demonstrating the potential for metabolic engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume